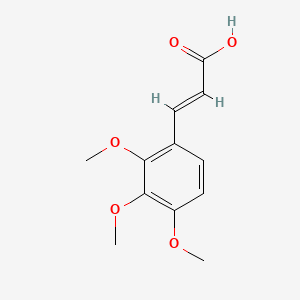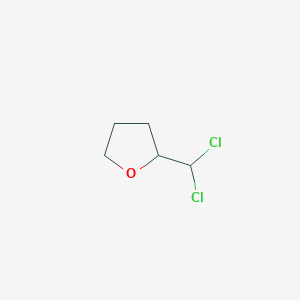
2-(Dichloromethyl)tetrahydrofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(dichloromethyl)tetrahydrofuran is a member of the class of oxolanes that is oxolane (tetrahydrofuran) substituted by a dichloromethyl group at position 2. It has a role as a metabolite. It is a member of oxolanes and an organochlorine compound. It derives from a hydride of an oxolane.
Wissenschaftliche Forschungsanwendungen
Electrochemical Applications
- Electrochemical Behavior : A study by Fechtel, Westphal, and Matschiner (1990) described the electrochemical behavior of 2-(Dichloromethyl)tetrahydrofuran. Electroreductions of certain compounds in LiCl/Methanol led to the formation of 2-dichloromethyl-tetrahydrofurans (Fechtel, Westphal, & Matschiner, 1990).
Organic Synthesis and Catalysis
- Biomass-Derived Solvent : Pace et al. (2012) discussed the use of 2-Methyl-tetrahydrofuran, a derivative, as a biomass-derived solvent in organic chemistry. Its properties like low miscibility with water and remarkable stability make it valuable in syntheses involving organometallics and biotransformations (Pace et al., 2012).
- Phase-Transfer Catalyzed Alkoxylation : Shavrin, Volotova, and Kutin (1991) explored the phase-transfer catalyzed alkoxylation of 2-(dichloromethyl) furan, achieving high overall yields and demonstrating its potential in synthetic organic chemistry (Shavrin, Volotova, & Kutin, 1991).
Stereochemistry in Radical Cyclizations
- Stereoselective Synthesis : Watanabe and Endo (1988) presented a novel method for the preparation of 2,4-disubstituted tetrahydrofurans using a stereocontrol method involving mono- or dichloromethyl radicals, highlighting its utility in creating specific stereochemical configurations in organic molecules (Watanabe & Endo, 1988).
Solvent Applications in Chemistry
- Organometallic and Biphasic Reactions : Aycock (2007) discussed the use of 2-Methyltetrahydrofuran as a solvent in organometallic reactions, showing its effectiveness as a substitute for THF and dichloromethane in various chemical processes (Aycock, 2007).
Environmental Impact and Safety
- Effect on Enzyme Activities : A study by Lv et al. (2008) investigated the effects of tetrahydrofuran on enzyme activities in activated sludge, providing insights into its environmental impact and safety considerations (Lv, Yao, Lv, & Min, 2008).
Eigenschaften
Produktname |
2-(Dichloromethyl)tetrahydrofuran |
|---|---|
Molekularformel |
C5H8Cl2O |
Molekulargewicht |
155.02 g/mol |
IUPAC-Name |
2-(dichloromethyl)oxolane |
InChI |
InChI=1S/C5H8Cl2O/c6-5(7)4-2-1-3-8-4/h4-5H,1-3H2 |
InChI-Schlüssel |
LRRYUPYELLDERY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1)C(Cl)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



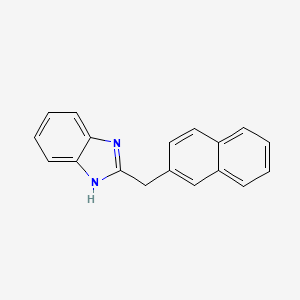
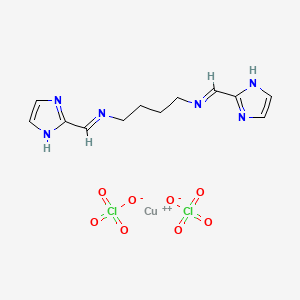
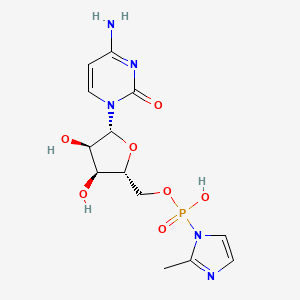
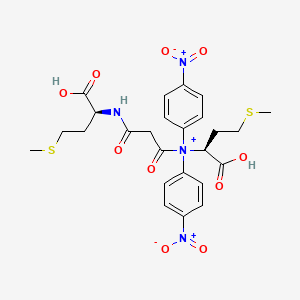
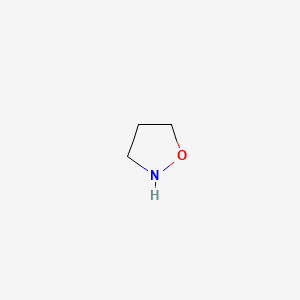
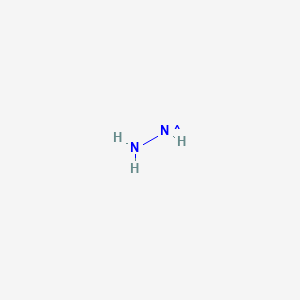
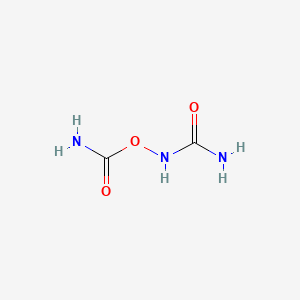
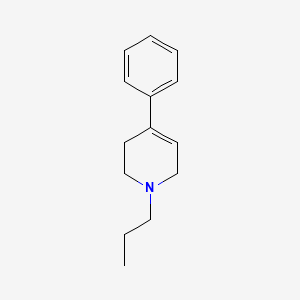
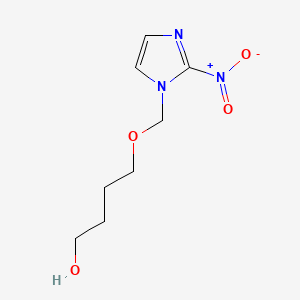
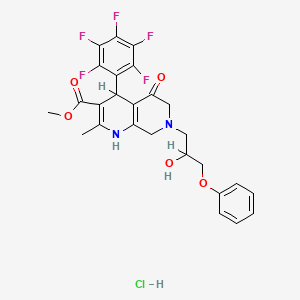
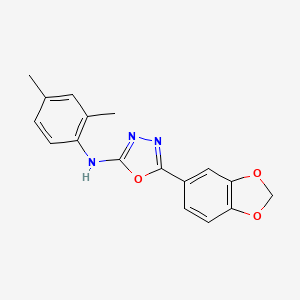
![1-[2-(3,4-Dimethoxyphenyl)-1-oxoethyl]-4-piperidinecarboxylic acid methyl ester](/img/structure/B1194060.png)

